molecular formula C19H21N5O2 B2665352 2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380080-03-3

2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2665352
CAS No.: 2380080-03-3
M. Wt: 351.41
InChI Key: NLKUTSMKVJPNMD-UHFFFAOYSA-N
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Description

2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine and piperidine rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 5-ethylpyrimidine with piperidine, followed by cyclization with pyrido[1,2-a]pyrimidin-4-one under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of pyrimidine and piperidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-14-12-20-19(21-13-14)26-15-6-9-23(10-7-15)17-11-18(25)24-8-4-3-5-16(24)22-17/h3-5,8,11-13,15H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUTSMKVJPNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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